Ep300/CREBBP-IN-4 is a selective inhibitor targeting the bromodomains of the E1A-binding protein p300 and CREB-binding protein. These proteins play critical roles in gene transcription regulation through their histone acetyltransferase activity and are implicated in various cancers. The development of inhibitors like Ep300/CREBBP-IN-4 aims to modulate the activity of these proteins, providing potential therapeutic avenues for diseases associated with their dysregulation.
Ep300/CREBBP-IN-4 belongs to a class of chemical compounds known as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues on histones, facilitating the transcriptional activation of genes. This compound specifically inhibits the bromodomains of p300 and CREBBP, which are critical for their function as transcriptional coactivators .
The synthesis of Ep300/CREBBP-IN-4 involves several organic chemistry techniques, including multi-step synthesis and purification methods. While specific synthetic pathways for Ep300/CREBBP-IN-4 were not detailed in the sources, similar compounds typically employ techniques such as:
Technical details regarding the exact reagents and conditions used in synthesizing Ep300/CREBBP-IN-4 would require proprietary methods typically held by pharmaceutical companies or research institutions.
The molecular structure of Ep300/CREBBP-IN-4 is characterized by its ability to bind specifically to the bromodomains of p300 and CREBBP. Though specific structural data was not provided, compounds in this class usually feature:
The molecular weight of Ep300/CREBBP-IN-4 is approximately 468.59 g/mol, with a chemical formula of . This information suggests a complex structure conducive to specific biological interactions.
Ep300/CREBBP-IN-4 primarily functions through competitive inhibition, where it competes with acetyl-CoA for binding to the active site of the bromodomains in p300 and CREBBP. This inhibition disrupts the normal acetylation processes that regulate gene expression.
The inhibitor's mechanism involves forming non-covalent interactions with specific residues within the bromodomain's acetyl-lysine binding pocket, thereby preventing substrate access and subsequent histone modification . The precise kinetic parameters (e.g., IC50 values) can vary based on experimental conditions but typically show high potency at nanomolar concentrations .
Ep300/CREBBP-IN-4 inhibits histone acetyltransferase activity by blocking the binding of acetyl-CoA, a necessary cofactor for p300 and CREBBP's enzymatic function. This leads to reduced histone acetylation levels, which can affect gene expression profiles associated with cell proliferation and survival.
Studies have demonstrated that inhibition of these proteins can sensitize cancer cells to other treatments, such as radiation therapy, highlighting their role in therapeutic resistance mechanisms . The compound's effectiveness may also correlate with specific mutation statuses within cancer cell lines, further tailoring its application in targeted therapies.
Ep300/CREBBP-IN-4 is described as a white brittle foam at room temperature, indicating its physical state under standard conditions.
The solubility profile indicates it has a solubility greater than 49.6 mg/mL in appropriate solvents, which is beneficial for biological assays and therapeutic formulations . Its stability under various conditions would also be critical for practical applications.
Ep300/CREBBP-IN-4 is primarily utilized in research settings focused on:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9